N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole-derived acetamide featuring a benzyl group at the acetamide nitrogen and a methanesulfonyl-linked 4-methylphenyl substituent at the indole C3 position.
Properties
IUPAC Name |
N-benzyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-19-11-13-21(14-12-19)18-31(29,30)24-16-27(23-10-6-5-9-22(23)24)17-25(28)26-15-20-7-3-2-4-8-20/h2-14,16H,15,17-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOICTMPRIBLOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of N-benzyl-2-iodoaniline with potassium sulfide to form the indole moiety . The final step involves the acylation of the indole derivative with acetic anhydride to form the acetamide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
- N,N-Diethyl Analogue : N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878057-74-0) replaces the benzyl group with diethyl substituents. This modification reduces steric bulk and may alter pharmacokinetics, such as solubility and bioavailability .
- Aromatic Amine Derivatives : Compounds like N-(4-nitrophenyl)- and N-(pyridin-2-yl)-substituted acetamides (e.g., 10l and 10m in ) feature electron-withdrawing groups (nitro) or heterocyclic moieties (pyridinyl). These substituents can enhance binding to charged residues in biological targets, as seen in their anticancer activity against Bcl-2/Mcl-1 proteins .
Variations in the Sulfonyl/Indole Region
- Sulfonamide-Linked Derivatives: Compounds such as 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31, ) replace the methanesulfonyl group with aromatic sulfonamides.
- Halogenated Analogues : Derivatives with 4-chlorobenzoyl (e.g., 10j, 10k) or 4-fluorophenylsulfonyl (37, ) groups exhibit improved anticancer and enzyme inhibitory activities compared to methyl-substituted variants, likely due to increased electrophilicity and protein interaction .
Antioxidant-Focused Analogues
Compounds like N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a, ) incorporate oxime and halogen substituents, which enhance radical scavenging activity in DPPH and FRAP assays. The ortho-chloro substitution in 3a improves antioxidant potency compared to para-methyl groups, highlighting the critical role of substituent position .
Comparative Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
Table 2: Impact of Substituents on Antioxidant Activity ()
| Compound | Substituent (Phenyl Ring) | Antioxidant Activity (Rank) |
|---|---|---|
| 3a | 2-Chloro | 2nd highest |
| 3j | 2-Bromo | Highest |
| 3k | 2,4-Dichloro | 3rd highest |
| Target | 4-Methyl | Likely moderate |
Key Research Findings
- Anticancer Activity: Chloro- and fluoro-substituted analogues (e.g., 10j, 10k) exhibit potent Bcl-2/Mcl-1 inhibition, with IC50 values in low micromolar ranges.
- Antioxidant Performance : Halogenated ortho-substituted compounds (3a, 3j) outperform para-methyl derivatives in radical scavenging, suggesting that electron-withdrawing groups at specific positions are critical for activity .
- Synthetic Accessibility : Yields for sulfonamide-linked compounds (e.g., 31: 43%) are higher than those for N-aryl acetamides (10j–10m: 6–17%), indicating that sulfonamide coupling is more efficient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
